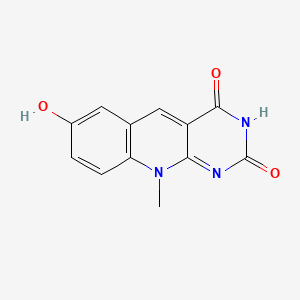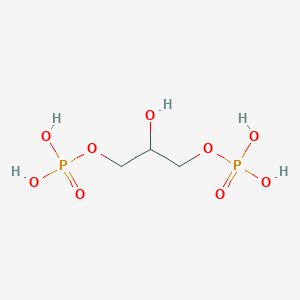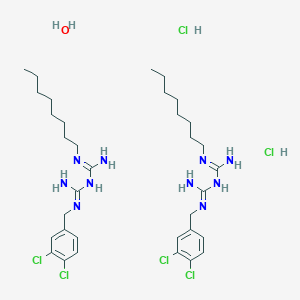
Clorhidrato de Olanexidina Hidratado
Descripción general
Descripción
Olanexidine hydrochloride hydrate is a synthetic compound that is used in a variety of applications in scientific research. It is a white, crystalline powder that is soluble in water and ethanol. It is also known as olanexidine HCl, olanexidine hydrochloride, olanexidine HCl hydrate, and olanexidine hydrochloride hydrate. It has a molecular weight of 478.44 g/mol and a melting point of 195-197 °C. Olanexidine hydrochloride hydrate is an important reagent in the synthesis of many compounds and is used in a variety of applications in scientific research.
Aplicaciones Científicas De Investigación
Prevención de Infecciones Relacionadas con Catéteres Intravenosos
Olanexidina gluconato: , un compuesto relacionado con el Clorhidrato de Olanexidina Hidratado, se ha estudiado por su eficacia en la prevención de infecciones del torrente sanguíneo relacionadas con catéteres (CRBSI). Un ensayo controlado aleatorizado, conocido como el estudio Apollo, comparó el olanexidina gluconato acuoso al 1,5% con la clorhexidina alcohólica al 1%, demostrando su potencial como desinfectante de la piel antes de la colocación del catéter {svg_1}.
Control de Infecciones del Sitio Quirúrgico
En el ámbito de la cirugía, la olanexidina se ha evaluado por su capacidad para reducir las infecciones del sitio quirúrgico (SSI). Un ensayo clínico controlado aleatorizado multicéntrico investigó el efecto del olanexidina acuoso frente a la clorhexidina a base de alcohol sobre la incidencia de SSI en la cirugía gastrointestinal. El estudio tenía como objetivo establecer la superioridad de la olanexidina en cirugías limpias-contaminadas {svg_2}.
Actividad Antimicrobiana
Las propiedades antimicrobianas de la olanexidina han sido un foco significativo, con estudios que destacan su actividad bactericida contra una amplia gama de bacterias, particularmente las bacterias grampositivas. Su interacción con las moléculas de la superficie bacteriana y los fosfolípidos altera las membranas, lo que lleva a su efecto antimicrobiano {svg_3}.
Eficacia Virucida
La eficacia de la olanexidina se extiende a su actividad virucida contra virus no envueltos, como el norovirus y el adenovirus. La investigación ha demostrado que el olanexidina gluconato puede inhibir la capacidad de unión de las partículas similares a virus a los receptores, lo que sugiere su potencial como desinfectante biológico y ambiental {svg_4}.
Ensayos Clínicos y Seguridad
La seguridad y eficacia de la olanexidina se han probado rigurosamente en ensayos clínicos. Por ejemplo, el protocolo del estudio Apollo describe la metodología para evaluar la seguridad del olanexidina gluconato como solución antiséptica, garantizando la seguridad del paciente y la prevención efectiva de infecciones {svg_5}.
Aspectos Farmacológicos
Farmacológicamente, la olanexidina se ha sintetizado para optimizar su uso como antiséptico tópico. La conversión de la olanexidina a la forma de sal de gluconato fue una medida estratégica para mejorar su actividad antimicrobiana y su aplicación como desinfectante {svg_6}.
Mecanismo De Acción
Target of Action
The primary target of Olanexidine hydrochloride hydrate is the cell membrane of bacteria . The cell membrane plays a crucial role in maintaining the integrity of the cell and controlling the movement of substances in and out of the cell.
Mode of Action
Olanexidine hydrochloride hydrate interacts with its target by binding to the cell membrane . This binding disrupts the integrity of the membrane, leading to changes in the cell .
Biochemical Pathways
The disruption of the cell membrane integrity by Olanexidine hydrochloride hydrate leads to the irreversible leakage of intracellular components . This leakage affects various biochemical pathways within the cell, ultimately leading to the bacteriostatic (inhibits bacterial growth) and bactericidal (kills bacteria) activities of the compound .
Result of Action
The result of Olanexidine hydrochloride hydrate’s action is the inhibition of bacterial growth (bacteriostatic activity) and the killing of bacteria (bactericidal activity) . This is achieved through the irreversible leakage of intracellular components caused by the disruption of the cell membrane .
Análisis Bioquímico
Biochemical Properties
Olanexidine hydrochloride hydrate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to bacterial surface molecules such as lipopolysaccharides and lipoteichoic acids, disrupting the cell membranes of bacteria like Escherichia coli and Staphylococcus aureus . This interaction leads to the irreversible leakage of intracellular components, exerting bacteriostatic and bactericidal effects . Additionally, at high concentrations, Olanexidine hydrochloride hydrate aggregates cells through a protein-denaturing effect .
Cellular Effects
Olanexidine hydrochloride hydrate has profound effects on various types of cells and cellular processes. It disrupts membrane integrity, leading to the leakage of intracellular components and cell death . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it enhances membrane permeability in Escherichia coli and disrupts the membrane integrity of Staphylococcus aureus . These effects result in the bacteriostatic and bactericidal activities of Olanexidine hydrochloride hydrate.
Molecular Mechanism
The molecular mechanism of Olanexidine hydrochloride hydrate involves binding to the cell membrane, disrupting its integrity, and causing the irreversible leakage of intracellular components . This compound interacts with bacterial surface molecules, such as lipopolysaccharides and lipoteichoic acids, leading to membrane disruption . At high concentrations, Olanexidine hydrochloride hydrate denatures proteins, further contributing to its bactericidal effects . These interactions result in the inhibition of bacterial growth and cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Olanexidine hydrochloride hydrate change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that Olanexidine hydrochloride hydrate maintains its antimicrobial activity over extended periods, making it a reliable antiseptic . Its efficacy may decrease over time due to degradation and environmental factors.
Dosage Effects in Animal Models
The effects of Olanexidine hydrochloride hydrate vary with different dosages in animal models. At low doses, the compound exhibits bacteriostatic effects, inhibiting bacterial growth without causing cell death . At higher doses, Olanexidine hydrochloride hydrate exerts bactericidal effects, leading to cell death . Toxic or adverse effects may occur at very high doses, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
Olanexidine hydrochloride hydrate is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes oxidative one-carbon cleavage of its octyl side chain in liver microsomes, leading to its metabolism . This metabolic process affects the compound’s activity and efficacy, influencing its role in biochemical reactions.
Transport and Distribution
Within cells and tissues, Olanexidine hydrochloride hydrate is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, affecting its antimicrobial activity . Understanding the transport and distribution mechanisms of Olanexidine hydrochloride hydrate is crucial for optimizing its therapeutic use.
Subcellular Localization
Olanexidine hydrochloride hydrate’s subcellular localization plays a significant role in its activity and function. The compound targets specific compartments or organelles within cells, guided by targeting signals or post-translational modifications . This localization enhances its antimicrobial effects, making it an effective antiseptic agent.
Propiedades
IUPAC Name |
1-[N'-[(3,4-dichlorophenyl)methyl]carbamimidoyl]-2-octylguanidine;hydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H27Cl2N5.2ClH.H2O/c2*1-2-3-4-5-6-7-10-22-16(20)24-17(21)23-12-13-8-9-14(18)15(19)11-13;;;/h2*8-9,11H,2-7,10,12H2,1H3,(H5,20,21,22,23,24);2*1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKCJSVTNJUCGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.CCCCCCCCN=C(N)NC(=NCC1=CC(=C(C=C1)Cl)Cl)N.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58Cl6N10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176237 | |
| Record name | Olanexidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
835.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
218282-71-4 | |
| Record name | Olanexidine hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0218282714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olanexidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OLANEXIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R296398ALN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



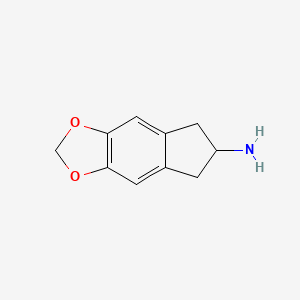



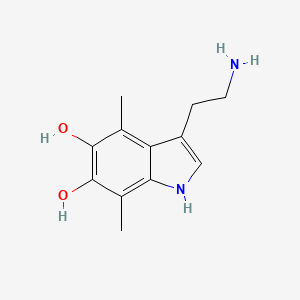


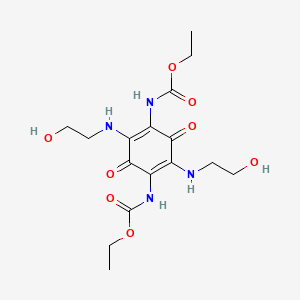
![(2S)-2-amino-N-[[(1S,2S,10R,13R)-19-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide](/img/structure/B1208362.png)

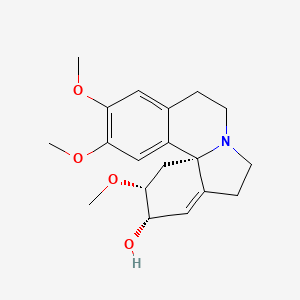
![(2S)-2-amino-3-[3,4-bis(phenylmethoxycarbonyloxy)phenyl]propanoic acid](/img/structure/B1208368.png)
